N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide
CAS No.: 34023-98-8
Cat. No.: VC15639614
Molecular Formula: C16H11ClN2O3
Molecular Weight: 314.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34023-98-8 |
|---|---|
| Molecular Formula | C16H11ClN2O3 |
| Molecular Weight | 314.72 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H11ClN2O3/c17-10-4-3-5-11(8-10)18-14(20)9-19-15(21)12-6-1-2-7-13(12)16(19)22/h1-8H,9H2,(H,18,20) |
| Standard InChI Key | SVOGNXVRUUPPQG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
Introduction
N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a synthetic organic compound that belongs to the class of phthalimide derivatives. This compound features a phthalimide core linked to a 3-chlorophenyl group via an acetamide bridge. Such structures are often explored for their potential applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer activities.
Synthesis
The synthesis of N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide typically involves the following steps:
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Preparation of Phthalimide Derivative:
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Phthalic anhydride reacts with ammonia or primary amines to form the phthalimide core.
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Acetylation:
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The phthalimide derivative undergoes acetylation using chloroacetyl chloride under basic conditions to introduce the acetamide linkage.
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Substitution Reaction:
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The final step involves coupling with 3-chloroaniline to attach the 3-chlorophenyl group.
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These reactions are generally carried out in polar solvents such as ethanol or DMF under controlled temperatures.
Applications and Biological Relevance
Phthalimide derivatives like N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide have been studied for diverse biological activities:
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Antimicrobial Activity:
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The presence of the chloro group enhances lipophilicity, which may improve membrane permeability in microbial cells.
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Anti-inflammatory Properties:
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Compounds with amide linkages are known to interact with inflammatory mediators.
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Potential Anticancer Activity:
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The rigid phthalimide structure may facilitate binding to specific biological targets such as enzymes or receptors involved in cancer progression.
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Analytical Characterization
The compound can be characterized using various analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments. |
| IR Spectroscopy | Detects functional groups (e.g., C=O stretch at ~1700 cm). |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| X-ray Crystallography | Determines the three-dimensional structure and bond angles. |
Limitations and Future Research
While derivatives like N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide show promise in preliminary studies, further research is needed to:
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Evaluate their pharmacokinetic properties.
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Optimize their bioavailability and target specificity.
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Conduct in vivo studies to confirm therapeutic potential.
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